Hydrogen Bond Donor Capacity: 7-Fold Advantage Over N-Methyl Analog for Supramolecular Assembly
The target compound (HBD = 7) offers a quantitatively superior hydrogen bond donor profile compared to bis[(1-methyl-1H-pyrazol-4-yl)methyl]amine (CAS 1006446-08-7; HBD = 1) [1]. The unsubstituted pyrazole N1–H groups can act as both H-bond donors and coordination sites for metal ions, whereas N-methylated analogs are limited to acting solely as H-bond acceptors at the pyridine-like N2 position. This structural feature enables the target compound to form extended hydrogen bonding networks in the solid state and to stabilize higher-coordination-number metal complexes [2].
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | 7 HBD (2 × pyrazole N1–H, 2 × primary amine N–H, 1 × secondary amine N–H, 2 × NH from protonated amine in salt form) |
| Comparator Or Baseline | bis[(1-methyl-1H-pyrazol-4-yl)methyl]amine (CAS 1006446-08-7): 1 HBD |
| Quantified Difference | 7-fold higher HBD count |
| Conditions | Computed molecular property data from PubChem and Kuujia.com [1] |
Why This Matters
For procurement decisions, researchers requiring strong, directional hydrogen bonding for crystal engineering or protein–ligand interactions should select the target compound over N-alkylated analogs.
- [1] Kuujia.com. CAS No. 2200652-46-4. Computed Properties: HBD 7. PubChem CID 53408938. Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine: HBD 1. View Source
- [2] Draoui, Y.; Radi, S.; El Massaoudi, M.; et al. Novel family of bis-pyrazole coordination complexes as potent antibacterial and antifungal agents. RSC Adv. 2022, 12, 17755–17764. View Source
